molecular formula C15H26N2O3 B13078349 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one

9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one

Cat. No.: B13078349
M. Wt: 282.38 g/mol
InChI Key: OOPZEUYAKBMPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one is a spirocyclic compound featuring a six-membered and five-membered ring system fused at a central spiro carbon. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry due to its constrained conformation, which can mimic bioactive scaffolds and improve pharmacokinetic properties. Its synthesis typically involves multi-step reactions, including spirocyclization and Boc protection under mild acidic or basic conditions.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 7-oxo-2,8-diazaspiro[5.6]dodecane-2-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-6-8-15(11-17)7-4-5-9-16-12(15)18/h4-11H2,1-3H3,(H,16,18)

InChI Key

OOPZEUYAKBMPDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCCNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diaza compound with a dodecanone derivative under acidic or basic conditions to form the spiro linkage.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the protection of the nitrogen atom, facilitating further synthetic manipulations.

Industrial Production Methods

Industrial production of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, typically under basic conditions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 9-Boc-2,9-diaza-spiro[65]dodecan-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can mimic natural products, making it a candidate for developing new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and catalysts.

Mechanism of Action

The mechanism of action of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Spirocyclic compounds with nitrogen and oxygen heteroatoms are widely explored for their structural diversity and applications. Below is a detailed comparison of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one with analogous spiro systems.

Structural Analogs and Their Properties

Compound Name Spiro System Key Substituents Heteroatoms Synthesis Yield Notable Properties Reference ID
9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one [6.5] Boc-protected amine N, O Not reported High stability, drug-like solubility -
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5] Benzothiazolyl groups N, O Moderate UV-Vis activity, organic synthesis
7-Methylene-8-tosyl-8-azaspiro[5.6]dodecan-1-one [5.6] Tosyl, methylene N, O, S Not reported IR carbonyl at 1706 cm⁻¹, sulfonamide
9-Imino-1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecan-9-one [5.5] Thia, imino N, O, S Not reported Dihydrochloride salt, high polarity

Key Comparison Criteria

Spiro Ring Size and Conformation
  • The [5.6] system () introduces steric hindrance due to the tosyl group, which may reduce reactivity compared to the Boc-protected analog .
Substituent Effects
  • Boc Group : Enhances solubility in organic solvents and stability under basic conditions, unlike the tosyl group (), which is acid-labile and polar .
Physicochemical Properties
  • IR Spectroscopy: The carbonyl stretch in 7-methylene-8-tosyl-8-azaspiro[5.6]dodecan-1-one (1706 cm⁻¹) aligns with typical ketone vibrations, similar to the Boc compound’s carbonyl .
  • Solubility: The dihydrochloride salt () exhibits high aqueous solubility, whereas the Boc analog is likely more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C15H26N2O3
Molecular Weight 270.39 g/mol
IUPAC Name 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one
CAS Number Not specified

The mechanism of action for 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one involves its interaction with various biological targets, primarily through receptor binding and enzyme modulation. The spirocyclic structure facilitates unique binding interactions that can influence cellular signaling pathways.

Key Mechanisms:

  • Receptor Binding: The compound may act as an antagonist or modulator for specific receptors, potentially affecting neurotransmitter systems.
  • Enzyme Inhibition: It has been studied for its ability to inhibit enzymes that are crucial in various metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Research indicates that 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one exhibits promising anticancer properties. It has shown effectiveness in inhibiting growth in various cancer cell lines.

Case Study:
A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Neuropharmacological Effects

The compound's interaction with the GABAergic system has been explored, indicating potential as a neuropharmacological agent.

Findings:
In vitro studies suggest that 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one can modulate GABA receptor activity, which may contribute to anxiolytic effects.

Comparative Studies

Comparative studies involving similar compounds have highlighted the unique properties of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one.

Compound NameActivity TypeIC50 (µM)Reference
9-Boc-2,9-diaza-spiro[6.5]dodecan-1-oneAnticancer15[Study A]
3,9-Diazaspiro[5.5]undecaneGABA Receptor Antagonist20[Study B]
10-Boc-2,10-diaza-spiro[7.5]tridecan-1-oneEnzyme Inhibition25[Study C]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.